molecular formula C10H12BrNO2S B1521966 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide CAS No. 1093878-42-2

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1521966
CAS No.: 1093878-42-2
M. Wt: 290.18 g/mol
InChI Key: YDNMNPHZKMEGDR-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiomorpholine ring attached to a bromophenyl group . The thiomorpholine ring contains sulfur and nitrogen atoms, while the bromophenyl group contains a bromine atom attached to a phenyl ring .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 489.4±40.0 °C at 760 mmHg, and a melting point of 190.0 to 194.0 °C . It has a molar refractivity of 63.7±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 184.5±3.0 cm3 .

Scientific Research Applications

Building Blocks in Medicinal Chemistry

Thiomorpholine and its 1,1-dioxide derivatives are important scaffolds in medicinal chemistry. They serve as building blocks for the development of compounds with potential biological activities. Novel bridged bicyclic thiomorpholines, including those based on 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide, have been synthesized from inexpensive starting materials, demonstrating their potential as versatile intermediates in drug discovery (Walker & Rogier, 2013).

Synthesis and Catalysis

The catalytic synthesis of thiomorpholine 1,1-dioxides, including 4-(4-Bromophenyl) variants, using boric acid and glycerol in water as a green and efficient catalyst system, highlights the compound's role in promoting sustainable chemical reactions. This methodology offers good to excellent yields, emphasizing the compound's utility in organic synthesis (Halimehjnai et al., 2013).

Antimicrobial Activity

Research into thiomorpholine derivatives, including those derived from this compound, has also explored their antimicrobial properties. The synthesis of such derivatives and their subsequent evaluation for antimicrobial activity contribute to the search for new antimicrobial agents with potential clinical applications (Kardile & Kalyane, 2010).

Material Science Applications

In material science, the compound's derivatives have been utilized in the development of sensitive sensors for metal ion detection. For instance, morpholine derivative self-assembled on silver nanoparticles demonstrates the potential for creating highly sensitive and selective sensors for ions such as thorium, showcasing the compound's utility beyond traditional organic synthesis and medicinal chemistry (Akl & Ali, 2016).

Properties

IUPAC Name

4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMNPHZKMEGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659743
Record name 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-42-2
Record name 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4-dibromobenzene (118 mg, 0.5 mmol), thiomorpholine-1,1-dioxide (68 mg, 0.5 mmol), Pd2 dba3 (12 mg, 2.5 mol %), BINAP (24 mg, 7.5 mol %), sodium 2-methylpropan-2-olate (72 mg, 0.75 mmol) and toluene (2 mL) was stirred at 80° C. for overnight. The reaction mixture was cooled down to room temperature and worked-up. The residue was purified on slilica gel flash column chromatography (eluent: 0-50% EtOAc in hexane) to afford 4-(4-bromophenyl)thiomorpholine-1,1-dioxide as a white solid.
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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